1-[(4-Methylpentan-2-yl)amino]propan-2-ol
Description
Significance of Amino Alcohols in Organic Synthesis and Chemical Sciences
Amino alcohols are a cornerstone of modern organic synthesis, prized for their dual functionality which allows for a diverse range of chemical transformations. organic-chemistry.org These compounds serve as crucial intermediates in the preparation of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. nih.gov Their ability to act as both nucleophiles (via the amino group) and electrophiles (after activation of the hydroxyl group) makes them versatile synthons.
In the realm of asymmetric synthesis, chiral amino alcohols are of paramount importance. They are frequently employed as chiral ligands for metal catalysts, chiral auxiliaries to control the stereochemical outcome of reactions, and as starting materials for the synthesis of chiral drugs. polyu.edu.hk The proximity of the amino and hydroxyl groups can facilitate the formation of stable chelate rings with metal centers, a key feature in many catalytic asymmetric reactions. The absolute configuration of the stereocenters in the amino alcohol backbone can effectively induce chirality in the product of a chemical reaction.
Structural Characteristics and Stereochemical Considerations of 1-[(4-Methylpentan-2-yl)amino]propan-2-ol
The molecular structure of this compound comprises a propan-2-ol backbone to which a 4-methylpentan-2-ylamino group is attached at the first carbon position. This secondary amino alcohol possesses distinct structural features that are critical to its chemical behavior and potential applications.
A key aspect of this molecule is its chirality. The structure contains two stereogenic centers, leading to the possibility of multiple stereoisomers. libretexts.org The carbon atom at the 2-position of the propan-2-ol moiety and the carbon atom at the 2-position of the 4-methylpentan-2-yl group are both chiral centers. libretexts.org This results in the existence of four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). These stereoisomers are related as enantiomers and diastereomers.
Table 1: Structural and Stereochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H21NO |
| Molecular Weight | 159.27 g/mol |
| Functional Groups | Secondary Amine, Secondary Alcohol |
| Number of Chiral Centers | 2 |
| Number of Possible Stereoisomers | 4 (two pairs of enantiomers) |
The specific three-dimensional arrangement of the substituents around these chiral centers will dictate the molecule's optical activity and its interactions with other chiral molecules, which is of particular importance in biological systems and asymmetric catalysis. The synthesis of a single, desired stereoisomer often requires stereoselective synthetic methods.
Overview of Research Domains Pertaining to Secondary Amino Alcohols
While specific research on this compound is not widely published, the broader class of secondary amino alcohols is actively investigated across several research domains. Based on the applications of structurally similar compounds, several potential areas of academic inquiry for this molecule can be identified.
One significant area is in asymmetric catalysis . Chiral secondary amino alcohols are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions, such as the addition of organozinc reagents to aldehydes and the reduction of prochiral ketones. polyu.edu.hk The steric and electronic properties of the substituents on both the nitrogen and the carbinol carbon can be fine-tuned to optimize enantioselectivity.
In medicinal chemistry , the amino alcohol motif is a common feature in many biologically active compounds. Therefore, derivatives of this compound could be synthesized and screened for various pharmacological activities.
Another emerging application for secondary amino alcohols is in the development of cleavable linkers for affinity capture and release in proteomics and chemical biology. nih.gov The 1,2-amino alcohol functionality can be selectively cleaved under specific oxidative conditions, allowing for the release of captured biomolecules.
Finally, in materials science , amino alcohols can be utilized as building blocks for the synthesis of polymers and functional materials. The presence of both a reactive amine and a hydroxyl group allows for their incorporation into various polymeric structures.
Table 2: Potential Research Domains for this compound
| Research Domain | Potential Application |
| Asymmetric Catalysis | Chiral ligand for enantioselective synthesis |
| Medicinal Chemistry | Scaffold for the development of new therapeutic agents |
| Chemical Biology | Component of cleavable linkers for affinity-based proteomics |
| Materials Science | Monomer for the synthesis of functional polymers |
Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(4-methylpentan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)5-8(3)10-6-9(4)11/h7-11H,5-6H2,1-4H3 |
InChI Key |
ZZBWZJVGQWGZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Methylpentan 2 Yl Amino Propan 2 Ol and Its Analogues
Direct Synthetic Routes to 1-[(4-Methylpentan-2-yl)amino]propan-2-ol
Direct synthesis methods provide the most straightforward access to the molecular backbone of this compound. These routes typically produce a racemic mixture of the compound, which may be suitable for applications where stereochemistry is not a concern or can serve as the starting material for subsequent chiral resolution.
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds and is a primary route for synthesizing secondary amines. organic-chemistry.orgresearchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com For the synthesis of this compound, this strategy can be implemented in two principal ways:
Route A: The reaction of 4-methylpentan-2-one with 1-aminopropan-2-ol (B43004).
Route B: The reaction of 1-hydroxy-2-propanone with 4-methylpentan-2-amine.
In both pathways, the initial reaction between the ketone and the primary amine forms an imine intermediate. This intermediate is not isolated but is immediately reduced to the final secondary amine product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the protonated imine over the carbonyl starting material. wikipedia.org Catalytic hydrogenation over metal catalysts like palladium, nickel, or platinum is also a viable reduction method. fkit.hr The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) and is often facilitated by mildly acidic conditions to promote imine formation. wikipedia.org
| Reactant 1 | Reactant 2 | Key Intermediate | Common Reducing Agents |
| 4-Methylpentan-2-one | 1-Aminopropan-2-ol | Imine | NaBH₃CN, NaBH(OAc)₃, H₂/Pd |
| 1-Hydroxy-2-propanone | 4-Methylpentan-2-amine | Imine | NaBH₃CN, NaBH(OAc)₃, H₂/Ni |
Ring-Opening Reactions of Epoxides with Amines
The reaction of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols. rsc.org This reaction proceeds via a nucleophilic ring-opening mechanism, where the amine acts as the nucleophile. chemistrysteps.com For the synthesis of this compound, the key reaction is the nucleophilic attack of 4-methylpentan-2-amine on propylene (B89431) oxide.
The reaction follows an SN2 pathway. jsynthchem.comlibretexts.org The nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. chemistrysteps.com Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the propylene oxide ring. This regioselectivity ensures the formation of the desired propan-2-ol structure. The reaction is typically performed without a catalyst, often by heating the neat reactants or using a polar protic solvent like ethanol or isopropanol (B130326). The initial product is an alkoxide, which is then protonated during the reaction or workup to yield the final β-amino alcohol. libretexts.org
Chiral Synthesis and Resolution Techniques
Many applications of amino alcohols require a specific stereoisomer. The synthesis of enantiomerically pure this compound can be achieved either by separating the enantiomers from a racemic mixture (resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).
Diastereomeric Salt Formation for Enantiomeric Resolution of Amino Alcohol Compounds
Classical resolution via diastereomeric salt formation is a well-established and common method for separating enantiomers of basic compounds like amines and amino alcohols. wikipedia.org This technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts.
Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. rsc.org After separating the crystallized salt by filtration, the pure enantiomer of the amino alcohol can be recovered by treatment with a base to neutralize the chiral acid. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation.
| Step | Description |
| 1. Salt Formation | Racemic this compound is reacted with an enantiopure chiral acid (e.g., (+)-tartaric acid) to form a mixture of two diastereomeric salts. |
| 2. Separation | The diastereomeric salts are separated based on their differential solubility via fractional crystallization. |
| 3. Liberation | The separated diastereomeric salt is treated with a base (e.g., NaOH) to regenerate the enantiomerically pure amino alcohol. |
Asymmetric Catalysis in Amino Alcohol Synthesis
Asymmetric catalysis offers a more direct and efficient route to chiral amino alcohols by selectively producing one enantiomer from prochiral starting materials. ru.nl This avoids the loss of at least 50% of the material inherent in classical resolution methods. wikipedia.org Several catalytic asymmetric strategies can be applied to the synthesis of amino alcohols.
One prominent method is the asymmetric transfer hydrogenation of α-amino ketones. acs.org This reaction uses a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands, to deliver hydrogen from a hydrogen source (like isopropanol or formic acid) to the ketone in a stereoselective manner. This approach can produce chiral 1,2-amino alcohols with very high levels of enantioselectivity. acs.org Another strategy involves the copper-catalyzed hydroamination of allylic alcohols, which can also provide access to chiral amino alcohols with excellent control over the product's stereochemistry. nih.gov These methods rely on the interaction between the substrate and the chiral catalyst to create a lower-energy transition state for the formation of one enantiomer over the other.
Chemoenzymatic Approaches for Stereoselective Synthesis
Enzymes are highly efficient and selective chiral catalysts that can be used in organic synthesis. jocpr.com Chemoenzymatic methods for producing enantiopure amino alcohols often involve the kinetic resolution of a racemic mixture. acs.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate at a much faster rate than the other, allowing the two to be separated.
Lipases are a class of enzymes frequently used for the resolution of racemic alcohols and amino alcohols. lookchem.comacs.org The resolution is typically achieved through enzyme-catalyzed transesterification or hydrolysis. For example, a lipase (B570770) can selectively acylate one enantiomer of racemic this compound using an acyl donor like ethyl acetate (B1210297). lookchem.com This results in a mixture of the acylated enantiomer and the unreacted enantiomer of the amino alcohol, which can then be separated by conventional methods like chromatography. By stopping the reaction at approximately 50% conversion, both the product and the remaining starting material can be obtained with high enantiomeric purity. mdpi.com Alternatively, biocatalytic reductive amination using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) offers a direct asymmetric route from a ketone to a chiral amine or amino alcohol. frontiersin.orgnih.gov
| Enzyme Class | Typical Reaction | Separation Principle |
| Lipases | Kinetic resolution via selective acylation/hydrolysis | Separation of the acylated product from the unreacted amino alcohol. lookchem.com |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of a ketone | Direct formation of one enantiomer of the amino alcohol. frontiersin.org |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound and its analogs relies on the strategic formation of key precursors and intermediates. The primary approach involves the preparation of two core building blocks: an appropriate amine and a functionalized propan-2-ol derivative. These components are then coupled to form the final amino alcohol structure. A prevalent and efficient method for this coupling is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction to the desired amine. wikipedia.orgnumberanalytics.com This process is widely used in organic synthesis due to its versatility and the ability to perform it as a one-pot reaction under mild conditions. wikipedia.orgorganic-chemistry.org
Preparation of 4-Methylpentan-2-yl Amine Precursors
The central amine precursor for the target compound is 4-methylpentan-2-amine. This aliphatic amine is typically synthesized via the reductive amination of 4-methylpentan-2-one, also known as methyl isobutyl ketone (MIBK). wikipedia.org This reaction involves treating MIBK with an ammonia (B1221849) source in the presence of a reducing agent. organic-chemistry.org
Commonly employed methods for this transformation include catalytic hydrogenation or the use of hydride reducing agents. For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes and ketones using isopropanol as a hydrogen source. organic-chemistry.org Another approach involves using sodium borohydride (B1222165) as the reducing agent, often in the presence of an activator like boric acid, under solvent-free conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. organic-chemistry.org
| Precursor | Reagents | Reducing Agent/Catalyst | Product | Ref. |
| 4-Methylpentan-2-one | Ammonia | H₂, Nickel Catalyst | 4-Methylpentan-2-amine | wikipedia.org |
| 4-Methylpentan-2-one | Aqueous Ammonia | H₂, Amorphous Co particles | 4-Methylpentan-2-amine | organic-chemistry.org |
| 4-Methylpentan-2-one | Ammonium (B1175870) formate | Cp*Ir complexes | 4-Methylpentan-2-amine | organic-chemistry.org |
Synthesis of Substituted Propan-2-ol Derivatives
The second key intermediate is a substituted propan-2-ol derivative, most commonly 1-aminopropan-2-ol. This bifunctional molecule provides both the amino group for coupling and the hydroxyl group that characterizes the final product.
A straightforward industrial method for the synthesis of 1-aminopropan-2-ol involves the reaction of propylene oxide with an excess of aqueous ammonia at elevated temperature and pressure. This reaction opens the epoxide ring to yield a mixture of 1-aminopropan-2-ol and its isomer, 2-aminopropan-1-ol.
For the synthesis of chiral amino alcohols, derivatives of amino acids are often used as starting materials. For example, (S)-2-amino-1-propanol, also known as L-alaninol, can be prepared by the reduction of the amino acid L-alanine or its ester derivatives. google.com This reduction is typically achieved using metal hydrides, although these reagents can be expensive and difficult to remove from the final product. google.com Alternative routes, such as the catalytic hydrogenation of alanine (B10760859) esters, have also been developed. google.com The synthesis of γ-amino alcohols can be achieved through the diastereoselective hydrogenation of β-amino ketones. rsc.org
| Precursor | Reagents | Product | Ref. |
| Propylene Oxide | Aqueous Ammonia | 1-Aminopropan-2-ol | |
| L-Alanine Esters | Metal Hydrides (e.g., LiAlH₄) | (S)-2-Amino-1-propanol (L-Alaninol) | google.com |
| β-Amino Ketones | H₂, Rh-based BINAP catalyst | syn-γ-Amino Alcohols | rsc.org |
| β-Amino Ketones | 2-Propanol, Ir-catalyst | anti-γ-Amino Alcohols | rsc.org |
Chemical Reactivity and Transformation of 1 4 Methylpentan 2 Yl Amino Propan 2 Ol
Reactions at the Secondary Amine Functionality
The secondary amine moiety, characterized by the nitrogen atom bonded to two carbon atoms and one hydrogen atom, is a key site of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, enabling it to participate in a variety of chemical reactions.
The nucleophilic nitrogen of the secondary amine readily reacts with acylating and alkylating agents.
Acylation: In acylation reactions, an acyl group (R-C=O) is introduced. When 1-[(4-Methylpentan-2-yl)amino]propan-2-ol is treated with acylating agents such as acyl chlorides or acid anhydrides, it forms a stable N-substituted amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide product and a leaving group.
Alkylation: Alkylation involves the introduction of an alkyl group. Secondary amines can be alkylated by reaction with alkyl halides. This reaction follows an SN2 pathway where the amine acts as the nucleophile, displacing the halide from the alkylating agent. This process converts the secondary amine into a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
Secondary amines react with carbonyl compounds like aldehydes and ketones in what are known as condensation reactions. Unlike primary amines which form stable imines, secondary amines lead to the formation of enamines. libretexts.org
The reaction proceeds through a multi-step, acid-catalyzed mechanism:
Nucleophilic attack by the secondary amine on the carbonyl carbon to form a zwitterionic intermediate.
Proton transfer to form a carbinolamine, a neutral amino alcohol intermediate. libretexts.org
Protonation of the hydroxyl group of the carbinolamine by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of a water molecule to form a positively charged iminium ion. libretexts.orglibretexts.org
Since the nitrogen atom in the iminium ion lacks a proton to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond. This final product is an enamine. libretexts.org
| Carbonyl Reactant | Iminium Ion Intermediate | Final Enamine Product |
|---|---|---|
| Acetone | 1-(4-methylpentan-2-yl)-N-(prop-1-en-2-yl)propan-2-amine | |
| Cyclohexanone | 1-(cyclohex-1-en-1-yl)-N-(4-methylpentan-2-yl)propan-2-amine | |
| Butanal | N-(but-1-en-1-yl)-1-(4-methylpentan-2-yl)propan-2-amine |
Table 1: Illustrative Condensation Reactions with this compound
The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include hydroxylamines, nitrones, and in some cases, imines. The atmospheric degradation of similar amino alcohols is initiated by reaction with OH radicals, which can abstract a hydrogen atom from the N-H group, the C-H adjacent to the nitrogen, or from other sites on the carbon skeleton. nih.gov This initial step can lead to the formation of imines and other oxygenated products. nih.gov For example, the oxidation of secondary amines can be facilitated by reagents like silver carbonate (Ag₂CO₃) to yield imines. organic-chemistry.org
Reactions at the Hydroxyl Functionality
The secondary hydroxyl (-OH) group in this compound is another site of significant reactivity. It can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.
Esterification: This reaction involves the conversion of the alcohol into an ester. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid). The reaction is an equilibrium process that can be driven to completion by removing the water formed. Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to achieve a more rapid and irreversible esterification, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
Etherification: The hydroxyl group can also be converted into an ether. One of the most common methods is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether.
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form a ketone. Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids. chemguide.co.ukglowscotland.org.uk The product of this oxidation is 1-[(4-methylpentan-2-yl)amino]propan-2-one. A wide array of oxidizing agents can accomplish this transformation under various conditions. organic-chemistry.org
| Oxidizing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heat in aqueous acid | A strong, traditional oxidizing agent. The orange Cr₂O₇²⁻ ion is reduced to the green Cr³⁺ ion. chemguide.co.uk |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂) | A milder reagent that is often used to avoid over-oxidation, although this is not a concern for secondary alcohols. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C), anhydrous conditions | A very mild and efficient method that avoids the use of heavy metals. organic-chemistry.org |
| TEMPO-catalyzed oxidation (e.g., with Trichloroisocyanuric acid) | Catalytic TEMPO, DCM, room temperature | A highly chemoselective method that is efficient for oxidizing secondary alcohols to ketones. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | A mild and versatile oxidizing agent with a broad functional group tolerance. |
Table 2: Common Reagents for the Oxidation of the Secondary Alcohol Functionality
Intramolecular Cyclization and Rearrangement Reactions
N-substituted amino alcohols are known to undergo intramolecular cyclization reactions, which can be catalyzed to selectively form different types of heterocyclic compounds. rsc.orgresearchgate.net For this compound, such reactions would involve the interaction of the amino and hydroxyl groups, potentially leading to the formation of substituted morpholines or other nitrogen- and oxygen-containing rings. The specific product would depend on the reaction conditions, including the catalyst and temperature.
One common type of intramolecular cyclization for amino alcohols is the formation of oxazolidines through reaction with aldehydes or ketones. However, as this compound is a secondary amine, it would not directly form a stable oxazolidine (B1195125) under these conditions. Instead, the reaction with aldehydes or ketones would likely lead to the formation of an enamine.
Catalytic cyclization of N-substituted amino alcohols using ruthenium complexes has been shown to yield cyclic amines. rsc.orgresearchgate.net In the case of this compound, a hypothetical intramolecular cyclization could, under appropriate catalytic conditions, lead to the formation of a substituted piperazine (B1678402) derivative, although this would require C-N bond formation at a less reactive position and is less likely than other potential cyclizations. A more plausible cyclization could involve dehydrogenation followed by intramolecular condensation.
Rearrangement reactions of β-amino alcohols can be induced under certain conditions, often involving the activation of the hydroxyl group to form a good leaving group. researchgate.net Such rearrangements can lead to the migration of adjacent alkyl or aryl groups. For this compound, activation of the hydroxyl group could potentially initiate a rearrangement, although the specific products would be highly dependent on the reaction pathway and the stability of the intermediates formed.
| Reaction Type | Reactant | Catalyst/Conditions | Potential Product Class |
| Catalytic Intramolecular Cyclization | This compound | Ruthenium complexes | Cyclic amines |
| Reaction with Aldehydes/Ketones | This compound | Acid or Base catalyst | Enamines |
| Hydroxyl Group Activation and Rearrangement | This compound | e.g., Trifluoroacetic anhydride (B1165640) | Rearranged amino alcohols |
Metal Complexation and Ligand Chemistry
Amino alcohols are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. alfa-chemistry.com The presence of both a nitrogen donor from the amine and an oxygen donor from the alcohol allows this compound to function as a bidentate ligand, chelating to a metal center to form a stable ring structure.
The coordination typically involves the deprotonation of the hydroxyl group, allowing the oxygen to act as an anionic donor, which forms a strong bond with the metal ion. The nitrogen atom of the secondary amine also coordinates to the metal center. This chelation enhances the stability of the resulting metal complex.
The steric bulk of the 4-methylpentan-2-yl group on the nitrogen atom can influence the coordination geometry and the stoichiometry of the metal complex. This steric hindrance may favor the formation of complexes with specific coordination numbers and geometries to minimize steric repulsion between the ligands.
| Metal Ion | Potential Coordination Mode | Expected Geometry (representative) | Potential Application |
| Copper(II) | Bidentate (N, O) | Square planar or distorted octahedral | Catalysis |
| Nickel(II) | Bidentate (N, O) | Square planar or octahedral | Magnetic materials |
| Cobalt(II) | Bidentate (N, O) | Tetrahedral or octahedral | Catalysis |
| Zinc(II) | Bidentate (N, O) | Tetrahedral | Luminescent materials |
Derivatization and Functionalization of 1 4 Methylpentan 2 Yl Amino Propan 2 Ol for Advanced Materials and Molecular Scaffolds
Synthesis of Sulfonamide-Based Carbamate (B1207046) Derivatives
The synthesis of sulfonamide-based carbamate derivatives from 1-[(4-Methylpentan-2-yl)amino]propan-2-ol involves a multi-step process that functionalizes both the amino and hydroxyl groups of the parent molecule. These derivatives are of significant interest in medicinal chemistry. For instance, novel sulfonamide-based carbamates have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. organic-chemistry.orgacs.org
The synthetic strategy typically begins with the protection of the amino group, followed by reaction with a sulfonyl chloride to form the sulfonamide linkage. The protecting group is then removed, and the hydroxyl group is subsequently reacted to form a carbamate. A common approach involves the use of a benzyloxycarbonyl (Cbz) protecting group for the amine.
The general synthetic route can be outlined as follows:
N-protection: The secondary amine of this compound is protected, for example, with a benzyloxycarbonyl (Cbz) group.
Sulfonamide Formation: The protected aminoalcohol is then reacted with an appropriately substituted arylsulfonyl chloride in the presence of a base to yield the corresponding sulfonamide.
Deprotection: The N-protecting group is removed to free the amine.
Carbamate Formation: The final step involves the reaction of the hydroxyl group with an isocyanate or a chloroformate to form the carbamate moiety.
An example of such a derivative is benzyl (B1604629) {(2S)-1-[(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate, which has shown significant inhibitory activity against BChE. organic-chemistry.orgacs.org The inhibitory activity of these compounds is often evaluated in vitro and compared to standard drugs like rivastigmine. organic-chemistry.org Molecular modeling studies, including docking and molecular dynamics simulations, can provide detailed insights into the binding modes of these compounds within the active site of the target enzyme. organic-chemistry.org
| Compound Name | Structure | Target | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| Benzyl {(2S)-1-[(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate | [Structure Image Placeholder] | Butyrylcholinesterase (BChE) | 8.52 µM acs.org |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | [Structure Image Placeholder] | Butyrylcholinesterase (BChE) | 6.57 µM acs.org |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | [Structure Image Placeholder] | Butyrylcholinesterase (BChE) | 4.33 µM acs.org |
Formation of Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds (QACs) are a class of molecules with a permanently positively charged nitrogen atom, which imparts them with a variety of useful properties, including antimicrobial and disinfectant activities. wikipedia.orgnih.gov The secondary amine in this compound can be readily converted into a quaternary ammonium salt through alkylation.
The synthesis of QACs from this aminoalcohol is typically achieved by reacting it with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or a dialkyl sulfate. organic-chemistry.org The reaction, known as quaternization, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. The presence of a base may be required to deprotonate the secondary amine, enhancing its nucleophilicity.
The general reaction is as follows: R₂NH + 2 R'-X → [R₂NR'₂]⁺X⁻ where R₂NH is the secondary amine of the starting aminoalcohol, R'-X is the alkylating agent, and [R₂NR'₂]⁺X⁻ is the resulting quaternary ammonium salt.
By varying the alkylating agent, a wide range of QACs with different alkyl chains can be synthesized, allowing for the tuning of their physicochemical properties, such as their hydrophobicity and surfactant properties. These compounds have potential applications as phase-transfer catalysts, fabric softeners, and hair conditioners. wikipedia.org
| Derivative Name | Alkylating Agents | Potential Applications |
|---|---|---|
| N,N-Dimethyl-1-[(4-methylpentan-2-yl)amino]propan-2-ol ammonium iodide | Methyl iodide | Antimicrobial agent, phase-transfer catalyst |
| N,N-Dibenzyl-1-[(4-methylpentan-2-yl)amino]propan-2-ol ammonium bromide | Benzyl bromide | Disinfectant, surfactant |
| N-Ethyl-N-methyl-1-[(4-methylpentan-2-yl)amino]propan-2-ol ammonium salt | Ethyl iodide and Methyl iodide (sequential) | Antistatic agent, biocide |
Incorporation into Polymeric Structures
The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a suitable monomer for the synthesis of various polymeric materials through step-growth polymerization. These functional groups can react with complementary monomers to form polymers such as polyurethanes, polyamides, and polyesters.
For instance, in the synthesis of polyurethanes, the hydroxyl group of the aminoalcohol can react with the isocyanate groups of a diisocyanate monomer. The secondary amine can also react with isocyanates to form a urea (B33335) linkage. This dual reactivity allows for the creation of cross-linked or branched polymer networks with tailored mechanical and thermal properties. A new dual ester-urethane melt condensation methodology has been developed for amino acid-based monomers to synthesize thermoplastic polymers. nih.gov
The general reaction for polyurethane formation is: HO-R-NHR' + OCN-R''-NCO → [-O-R-N(R')-C(=O)-NH-R''-NH-C(=O)-]n
The incorporation of the bulky 4-methylpentan-2-yl group into the polymer backbone can influence the polymer's morphology, solubility, and thermal properties. The development of new poly(ester-urethane)s from amino acid monomers has demonstrated that the thermal properties, such as glass transition temperature and crystallinity, can be varied by using different amino acid monomers. nih.gov
| Polymer Type | Co-monomer | Potential Properties and Applications |
|---|---|---|
| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Elastomers, foams, coatings with modified thermal stability |
| Polyamide | Diacyl chlorides or dicarboxylic acids | Engineering thermoplastics with altered solubility and melting point |
| Polyester | Dicarboxylic acids or their derivatives | Biodegradable materials, resins |
Conjugation with Biomolecules and Peptidomimetics
The reactive amino and hydroxyl groups of this compound make it a suitable candidate for conjugation to biomolecules, such as peptides and proteins, to modify their properties. nih.gov This can enhance their stability, cellular uptake, and biological activity. qyaobio.com The aminoalcohol can also serve as a scaffold for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties. wikipedia.orgnih.gov
Conjugation can be achieved through various chemical reactions. The amino group can form a stable amide bond with a carboxylic acid group on a biomolecule, often facilitated by a coupling agent. The hydroxyl group can be used to form an ester linkage. These conjugation strategies allow for the site-specific modification of biomolecules. nih.gov
In the context of peptidomimetics, the aminoalcohol can be incorporated into a peptide sequence to introduce conformational constraints. This can help to stabilize a particular secondary structure, such as a β-turn, which is often important for biological activity. nih.gov The design of peptidomimetics often involves the modification of the peptide backbone to improve stability against enzymatic degradation. rsc.org
| Modification Type | Reactive Group Utilized | Linkage Formed | Application |
|---|---|---|---|
| Peptide Conjugation | Amine | Amide | Improving peptide stability and delivery |
| Peptide Conjugation | Hydroxyl | Ester | Prodrug design, attachment of imaging agents |
| Peptidomimetic Scaffold | Amine and Hydroxyl | Incorporation into peptide backbone | Stabilizing secondary structures, enhancing receptor binding |
Design and Synthesis of Heterocyclic Compounds Incorporating the Aminoalcohol Moiety
The 1,3-aminoalcohol motif present in this compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Through intramolecular cyclization reactions, the amino and hydroxyl groups can react with suitable electrophiles to form five- or six-membered rings.
A prominent example is the synthesis of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They can be synthesized by the condensation reaction of a 1,2- or 1,3-aminoalcohol with an aldehyde or a ketone. organic-chemistry.orgwikipedia.org In the case of this compound, reaction with an aldehyde or ketone would lead to the formation of a substituted oxazolidine (B1195125) ring. The choice of the carbonyl compound allows for the introduction of various substituents on the heterocyclic ring, providing a library of diverse molecules.
Other heterocyclic systems can also be accessed. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones. organic-chemistry.org Furthermore, more complex cyclization reactions can be envisioned to form larger rings or fused heterocyclic systems. The synthesis of medium-sized heterocycles through transition-metal-catalyzed intramolecular cyclization is an area of active research. mdpi.com
| Heterocyclic System | Reagent | General Reaction Type |
|---|---|---|
| Oxazolidine | Aldehyde or Ketone | Condensation/Cyclization |
| Oxazolidinone | Phosgene or equivalent (e.g., CDI) | Cyclocarbonylation |
| Substituted Piperazine (B1678402) | Dihaloalkane | Double N-alkylation/Cyclization |
Catalytic and Stereoselective Applications of 1 4 Methylpentan 2 Yl Amino Propan 2 Ol Derivatives
Role as Chiral Ligands in Asymmetric Catalysis
Chiral 1,2-amino alcohols are recognized as privileged scaffolds in asymmetric synthesis, serving as effective chiral ligands and catalysts for creating stereochemically defined molecules. nih.gov Their utility stems from the ability to form stable chelate complexes with metal centers or to participate in hydrogen-bonding interactions, thereby creating a chiral environment that can direct the stereochemical outcome of a reaction.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohol derivatives are frequently employed in this context. While specific research on 1-[(4-Methylpentan-2-yl)amino]propan-2-ol as an organocatalyst is not extensively documented in the reviewed literature, the broader class of 1,2-amino alcohols is known to catalyze a variety of reactions. For instance, they have been successfully applied as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction. nih.gov In these reactions, the amino alcohol coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde, resulting in an enantiomerically enriched secondary alcohol. The stereochemical outcome is often dictated by the specific structure of the amino alcohol ligand.
The general mechanism for such organocatalytic processes often involves the formation of a chiral environment through non-covalent interactions, such as hydrogen bonding, which influences the transition state of the reaction and leads to high stereoselectivity.
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org When performed asymmetrically, it provides a direct route to valuable chiral amines. This transformation is frequently catalyzed by transition metal complexes, where a chiral ligand imparts stereochemical control. acs.org Metals such as iridium, ruthenium, and palladium are commonly used for this purpose. wikipedia.orgkanto.co.jpmdpi.com
Amino alcohols can serve as effective chiral ligands in these systems. They coordinate to the metal center, creating a chiral pocket that directs the hydrogenation of the imine intermediate. Although specific examples detailing the use of this compound as a ligand in transition metal-catalyzed reductive amination are not prominent in the surveyed literature, the general principle is well-established. For example, ruthenium-diamine catalysts are effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones to produce chiral 1,2-amino alcohols. acs.org This highlights the potential of amino-functionalized ligands to facilitate highly enantioselective reductions.
The typical catalytic cycle for reductive amination involves:
Condensation of a carbonyl compound with an amine to form an imine.
Coordination of the imine to the chiral metal catalyst.
Stereoselective transfer of a hydride (from a hydrogen source like H₂ or formic acid) to the imine, generating the chiral amine. acs.org
Regeneration of the catalyst.
The following table summarizes representative transition metal-catalyzed asymmetric reactions relevant to the synthesis of chiral amines and alcohols.
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | α-Amino Ketone | Chiral 1,2-Amino Alcohol | >99% |
| Iridium-Complex | Reductive Amination | Ketone + Amine | Chiral Amine | High |
| Amino Alcohol-Zinc | Alkyl addition | Benzaldehyde | Chiral 1-Phenyl-1-propanol | 40% (S)-selectivity |
This table presents data from various studies on related systems to illustrate the catalytic potential of chiral ligands in asymmetric synthesis. nih.govacs.org
Biocatalytic Transformations Utilizing Amino Alcohol Scaffolds
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes and whole-cell systems are used to perform complex chemical transformations with remarkable precision, often under mild, aqueous conditions. rsc.org The synthesis of chiral amino alcohols is an area where biocatalysis has made significant contributions. nih.gov
Engineered enzymes, such as amine dehydrogenases (AmDHs), have been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov This approach uses ammonia (B1221849) as an inexpensive amine source and can achieve very high enantioselectivity (>99% ee) and conversion rates. nih.gov The process often involves a cofactor regeneration system to ensure the economic feasibility of the reaction. nih.gov
The advantages of using biocatalysts for synthesizing molecules with amino alcohol scaffolds include:
High Stereoselectivity: Enzymes can distinguish between enantiotopic faces or groups, leading to products with very high enantiomeric purity. mdpi.com
Mild Reaction Conditions: Biocatalytic reactions are typically run at or near ambient temperature and pressure in aqueous media, reducing energy consumption and avoiding the use of harsh reagents. rsc.org
Environmental Sustainability: Biocatalysis is considered a key technology in green chemistry, minimizing waste and environmental impact.
Research has demonstrated the successful conversion of diols to amino alcohols using engineered two-enzyme cascades, further expanding the biocatalytic toolbox for producing these valuable platform chemicals. rsc.org
Applications in CO2 Capture and Separation Technologies
The capture and sequestration of carbon dioxide (CO₂) are critical for mitigating climate change. Aqueous solutions of alkanolamines are the current industry standard for post-combustion CO₂ capture. Amino alcohols, including derivatives structurally related to this compound, are actively being investigated as next-generation solvents for this purpose.
Tertiary amino alcohols, in particular, have shown promise as effective components in CO₂ capture solvents. researchgate.net They can enhance CO₂ absorption capacity and, in some formulations, lead to lower solution viscosity compared to traditional solvents. researchgate.net While direct studies on this compound for CO₂ capture are not widely available, research on related compounds like aliphatic alcohols and other amino acids provides insight into the potential of this chemical class. nih.govdtu.dkmdpi.com
The mechanism of CO₂ capture by alcohols in the presence of a base involves the formation of alkyl carbonates. researchgate.net The efficiency of both capture and release is a crucial factor, as the regeneration of the solvent is an energy-intensive step. Amino acids and their salts are also being explored as they can offer advantages such as lower volatility and resistance to oxidative degradation compared to traditional amines. dtu.dkmdpi.com
The table below compares the performance characteristics of different amine-based systems for CO₂ capture.
| Solvent System | CO₂ Loading Capacity (mol CO₂/mol amine) | Key Advantages | Key Challenges |
| Monoethanolamine (MEA) | ~0.5 | High reaction rate, mature technology | High regeneration energy, corrosive |
| Potassium Glycinate (Amino Acid Salt) | ~0.8 | Low volatility, resistance to degradation | Slower reaction kinetics than MEA |
| Tertiary Amino Alcohols | Variable | Potential for high loading, lower viscosity | Requires optimization for specific applications |
This table provides comparative data on CO₂ capture solvents to contextualize the potential application of amino alcohol scaffolds. researchgate.netdtu.dk
Theoretical and Computational Studies on 1 4 Methylpentan 2 Yl Amino Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic properties and predict its reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules. For a molecule like 1-[(4-Methylpentan-2-yl)amino]propan-2-ol, DFT studies would typically involve:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).
Energy Calculations: Calculating properties such as the total energy, heats of formation, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes and confirm that the optimized structure is a true energy minimum.
While DFT studies have been conducted on similar amino alcohols, such as 2-amino-2-methyl-1-propanol, to investigate reaction mechanisms, no specific DFT data has been published for this compound. guidechem.comnih.govresearchgate.net
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MESP) map is a visualization that illustrates the charge distribution within a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other molecules. sigmaaldrich.comevitachem.com
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the oxygen and nitrogen atoms.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the H in the -OH group).
No MESP maps for this compound have been found in the surveyed literature.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations would allow for:
Conformational Analysis: The molecule has several rotatable single bonds, leading to a large number of possible conformations (spatial arrangements). MD simulations can explore these different conformations to identify the most stable and frequently occurring ones in various environments (e.g., in a vacuum, in water, or other solvents). khanacademy.orglibretexts.org
Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water, including the formation of hydrogen bonds.
Dynamical Properties: Simulating properties like diffusion coefficients and radial distribution functions.
No published MD simulation studies were identified for this specific compound.
Structure-Property Relationship (SPR) Studies for Molecular Design
Structure-Property Relationship (SPR) studies aim to find correlations between a molecule's structural features (e.g., size, shape, functional groups) and its physical, chemical, or biological properties. By analyzing a series of related compounds, researchers can develop models that predict the properties of new, unsynthesized molecules. This is a crucial component of rational molecular design. No specific SPR studies centered on this compound are available.
Rational Design and Virtual Screening Methodologies
Rational design and virtual screening are computational techniques used in drug discovery and materials science to identify promising candidate molecules from large databases.
Rational Design: Involves modifying a known molecule to improve its properties for a specific purpose (e.g., enhancing binding to a biological target).
Virtual Screening: Uses computational methods to screen vast libraries of compounds to find those that are most likely to have a desired biological activity or property. This is often done by simulating the docking of molecules into the active site of a target protein.
There is no indication in the available literature that this compound has been the subject of specific rational design or virtual screening campaigns.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly quantum chemical calculations like DFT, can predict various spectroscopic properties. For this compound, these calculations could provide:
NMR Spectra: Prediction of 1H and 13C NMR chemical shifts, which are invaluable for structural elucidation.
Vibrational Spectra: Calculation of IR and Raman spectra, as mentioned in the DFT section.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding UV-Visible absorption spectrum.
While computational spectroscopy is a powerful tool, no predicted spectra for this compound have been published.
Advanced Analytical Characterization of 1 4 Methylpentan 2 Yl Amino Propan 2 Ol and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-[(4-Methylpentan-2-yl)amino]propan-2-ol, confirming its atomic connectivity, and probing its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The structure of this compound suggests a complex spectrum due to the number of non-equivalent protons and potential diastereotopicity arising from the two chiral centers. The expected signals, their multiplicities, and approximate chemical shifts are predicted based on established principles. docbrown.info The integration of these signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Signal Assignments for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) in a solvent like CDCl₃.
| Protons | Predicted δ (ppm) | Predicted Multiplicity |
| (CH₃)₂CH- | ~0.9 | Doublet |
| -CH(CH₃)₂ | ~1.7 | Multiplet |
| -NH-CH(CH₃)- | ~1.1 | Doublet |
| -CH₂-CH(CH₃)₂ | ~1.3-1.5 | Multiplet |
| -NH-CH(CH₃)- | ~2.8-3.0 | Multiplet |
| -CH(OH)-CH₂-NH- | ~2.5-2.7 | Multiplet (Diastereotopic) |
| -CH(OH)- | ~3.8-4.0 | Multiplet |
| -CH(OH)-CH₃ | ~1.2 | Doublet |
| -OH, -NH | Variable | Broad Singlet |
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Given the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals. pressbooks.pubdocbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu
Predicted ¹³C NMR Signal Assignments for this compound Predicted chemical shifts (δ) are relative to TMS.
| Carbon Atom | Predicted δ (ppm) | Carbon Type |
| (CH₃)₂CH- | ~22-24 | CH₃ |
| -CH(CH₃)₂ | ~25 | CH |
| -NH-CH(CH₃)- | ~18-20 | CH₃ |
| -CH₂-CH(CH₃)₂ | ~48-50 | CH₂ |
| -NH-CH(CH₃)- | ~55-58 | CH |
| -CH(OH)-CH₂-NH- | ~59-62 | CH₂ |
| -CH(OH)- | ~65-68 | CH |
| -CH(OH)-CH₃ | ~20-22 | CH₃ |
2D-NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons (e.g., between the -CH(OH)- proton and the protons of the adjacent CH₃ and CH₂ groups), confirming the spin-spin coupling relationships. An HSQC spectrum correlates each proton signal with its directly attached carbon, providing definitive C-H connectivity.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound (C₉H₂₁NO, M.W. = 159.27), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
In electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 160.16.
Tandem MS (MS/MS) is used to gain structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this amino alcohol would include:
Loss of water (H₂O): A neutral loss of 18 Da from the [M+H]⁺ ion, resulting from the hydroxyl group.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of stable immonium ions.
Cleavage of the side chain: Fragmentation of the 4-methylpentan-2-yl group.
Predicted Key Fragments in Tandem Mass Spectrometry of [M+H]⁺ Ion
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 142.15 | H₂O | [M+H-H₂O]⁺ |
| 100.11 | C₄H₉ (isobutyl radical) | [CH₃CH(OH)CH₂NHCHCH₃]⁺ |
| 86.09 | C₅H₁₁N (aminopentane moiety) | [CH₃CH(OH)CH₂]⁺ |
| 72.08 | C₆H₁₃O (hydroxyhexane moiety) | [CH₃CHNHCH₃]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.gov
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the O-H and N-H bonds.
Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Medium) |
| C-H (Alkyl) | Stretching | 2850-2960 (Strong) |
| N-H (Amine) | Bending | 1590-1650 (Variable) |
| C-O (Alcohol) | Stretching | 1050-1150 (Strong) |
| C-N (Amine) | Stretching | 1020-1250 (Variable) |
Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses two chiral centers, it can exist as pairs of enantiomers ((R,R)/(S,S) and (R,S)/(S,R)). Enantiomers produce CD spectra that are mirror images of each other, while diastereomers have distinct, unrelated CD spectra.
CD analysis can be used to:
Determine Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of a sample. rsc.orgbath.ac.uk
Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by computational methods (like DFT), the absolute configuration of the stereoisomers can often be assigned. mdpi.com
A pure sample of one enantiomer would show a characteristic CD spectrum, while a racemic mixture (a 50:50 mix of enantiomers) would be CD-silent.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the compound from impurities and for separating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. cuni.cz A reversed-phase HPLC method would be suitable for determining chemical purity.
For chiral analysis, specialized chiral stationary phases (CSPs) are required to separate the enantiomers. mdpi.com The separation of all four stereoisomers would likely require significant method development, as diastereomers can be separated on standard reversed-phase columns, but enantiomers require a chiral environment.
Typical HPLC Method Parameters for Purity Assessment
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water/Buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility). sielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | UV (after derivatization) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity. |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar molecules like this compound is challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor chromatographic peak shape. These issues stem from the presence of active hydrogen atoms in the secondary amine and hydroxyl functional groups.
To overcome these limitations, chemical derivatization is an essential prerequisite for the GC-MS analysis of this compound. youtube.comsigmaaldrich.com The process involves converting the polar N-H and O-H groups into less polar, more volatile moieties. sigmaaldrich.com Acylation, particularly with perfluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), is a highly effective method. This single-step procedure converts the amine and alcohol to their corresponding N,O-perfluoroacyl esters, which exhibit excellent volatility and chromatographic properties. core.ac.uknih.gov
Following derivatization, the resulting compound can be analyzed on a low-polarity capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The mass spectrometer, typically a quadrupole analyzer operating in electron ionization (EI) mode, provides structural information based on the fragmentation pattern of the derivatized molecule. nih.gov
The fragmentation of the derivatized this compound is predictable. Alpha-cleavage, the cleavage of carbon-carbon bonds adjacent to the nitrogen and oxygen atoms, is a dominant pathway for amines and alcohols and their derivatives. libretexts.org This leads to the formation of characteristic fragment ions that are diagnostic for the original structure. The mass spectrum would be expected to show ions corresponding to the loss of alkyl groups from the amino and alcohol portions of the molecule.
Table 1: Predicted GC-MS Parameters and Major Fragment Ions for Derivatized this compound
| Parameter | Description |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Derivative Formed | N,O-bis(trifluoroacetyl)-1-[(4-methylpentan-2-yl)amino]propan-2-ol |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polymethylsiloxane |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Predicted Fragment Ion (m/z) | Origin |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-57]⁺ | Loss of a butyl group (C₄H₉) from the isocaproyl side chain |
| [M-113]⁺ | Loss of the trifluoroacetyl group (CF₃CO) |
| Base Peak | Likely resulting from alpha-cleavage at the C-N bond |
Note: The data in this table is illustrative and based on established principles of derivatization and mass spectrometry for analogous amino alcohol compounds.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is an ideal technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. youtube.com The high efficiency of UHPLC systems allows for rapid and high-resolution separations.
For a polar compound such as this amino alcohol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode. mdpi.com HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. This setup is effective for retaining and separating polar analytes. mdpi.com
Detection is typically achieved using a tandem quadrupole or high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source. acs.orgyoutube.com In positive ion mode, the secondary amine group of this compound is readily protonated, forming a prominent protonated molecular ion [M+H]⁺. nih.govacs.org This ion can be selectively monitored for quantification or subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. The resulting product ion spectrum provides structural confirmation. A primary fragmentation pathway observed for protonated amino alcohols in ESI-MS/MS is the neutral loss of water (H₂O) from the protonated molecule. nih.gov
Table 2: Typical UHPLC-MS Parameters for Analysis of this compound
| Parameter | Description |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95% B, decreasing to 55% B |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Primary Ion Detected (MS1) | [M+H]⁺ |
| Major Fragment Ion (MS/MS) | [M+H - H₂O]⁺ |
Note: The data in this table is illustrative, representing a typical starting point for method development for this class of compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orgnih.gov This technique provides unambiguous information on bond lengths, bond angles, conformational details, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties. excillum.com
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. nih.gov This diffraction data is then used to compute an electron density map of the molecule. By fitting the known atoms of the compound into this map, a detailed three-dimensional structural model is built and refined. wikipedia.orglibretexts.org
For a molecule like this compound, an X-ray crystal structure would precisely define the stereochemistry at its two chiral centers. Furthermore, it would reveal the hydrogen-bonding network established by the amine and hydroxyl groups, which dictates how the molecules pack together in the crystal lattice. This information is invaluable for understanding the solid-state properties of the material.
Table 3: Illustrative Crystallographic Data Expected for this compound
| Parameter | Illustrative Value / Information |
| Chemical Formula | C₉H₂₁NO |
| Crystal System | Monoclinic or Orthorhombic (example) |
| Space Group | P2₁/c (example) |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95.5° (example values) |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Length (C-O) | ~1.43 Å |
| Key Bond Length (C-N) | ~1.47 Å |
| Hydrogen Bonds | O-H···N or N-H···O intermolecular interactions would be detailed |
Note: This table presents hypothetical data representative of what would be obtained from a single-crystal X-ray diffraction experiment on a small organic molecule.
Advanced Chiral Analytical Methods (e.g., Chiral HPLC, Chiral GC)
The compound this compound possesses two chiral centers, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Advanced chiral analytical methods are essential for separating these isomers to determine enantiomeric purity or to study the properties of individual isomers.
Chiral Gas Chromatography (GC) Chiral GC is a high-resolution technique for separating the enantiomers of volatile compounds. chromatographyonline.com As with standard GC-MS, the amino alcohol must first be derivatized (e.g., via acylation) to increase its volatility. The separation is then performed on a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for a wide range of compounds, including amino alcohols and their derivatives. sigmaaldrich.comnih.gov The chiral recognition mechanism involves the transient formation of diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin (B1172386) cavity, leading to different retention times. sigmaaldrich.comgcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a versatile and widely used method for the separation of stereoisomers, often without the need for derivatization. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly successful for resolving a broad spectrum of chiral compounds, including amines and alcohols. researchgate.netyakhak.org Separation typically occurs in normal-phase mode, using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). yakhak.org The chiral recognition is based on a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral polymer. researchgate.net This technique can effectively separate all four stereoisomers of this compound.
Table 4: Representative Chiral HPLC Separation Data for Stereoisomers
| Stereoisomer | Retention Time (min) |
| Diastereomer 1, Enantiomer 1 | 12.5 |
| Diastereomer 1, Enantiomer 2 | 14.8 |
| Diastereomer 2, Enantiomer 1 | 16.2 |
| Diastereomer 2, Enantiomer 2 | 18.1 |
| Separation Factor (α) | > 1.1 (for all adjacent peaks) |
| Resolution (Rs) | > 1.5 (for all adjacent peaks) |
Note: The retention times are hypothetical to illustrate the successful separation of all four stereoisomers. α and Rs values represent good chiral recognition and baseline separation, respectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and purification strategies for 1-[(4-Methylpentan-2-yl)amino]propan-2-ol?
- Methodology :
- Step 1 : Utilize nucleophilic substitution or reductive amination to form the amino alcohol backbone, adjusting stoichiometry of reactants (e.g., 4-methylpentan-2-amine and epoxide precursors) .
- Step 2 : Optimize reaction conditions (temperature: 60–80°C; solvent: ethanol/THF) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 1.2–1.4 ppm for methyl groups) .
Q. How can the structural and physicochemical properties of this compound be characterized?
- Methodology :
- Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks .
- Spectroscopy : Assign functional groups via FT-IR (e.g., N-H stretch at ~3300 cm⁻¹) and quantify logP values via reversed-phase HPLC for lipophilicity assessment .
- Thermal Analysis : Determine melting point (e.g., ~25°C) and decomposition temperature via DSC/TGA .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be systematically addressed?
- Methodology :
- Variable Control : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate environmental effects .
- Metabolic Stability : Assess degradation pathways (e.g., oxidation of the amino group) using LC-MS to identify bioactive vs. inactive metabolites .
- Target Profiling : Screen against receptor panels (e.g., GPCRs, kinases) to clarify mechanism-of-action discrepancies .
Q. What experimental designs are recommended for studying interactions between this compound and biological targets?
- Methodology :
- Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity (e.g., Kd values) .
- Molecular Dynamics : Simulate docking poses (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bond acceptors .
- Mutagenesis : Engineer receptor mutants (e.g., Ala-scanning) to identify critical binding residues .
Q. How does this compound compare structurally and functionally to its analogs?
- Analysis :
| Compound | Key Features | Biological Implications | Reference |
|---|---|---|---|
| This compound | Branched alkyl chain, secondary amine | Enhanced membrane permeability vs. linear analogs | |
| 1-(Dimethylamino)propan-2-ol | Smaller alkyl substituents | Reduced CNS activity due to lower lipophilicity | |
| 1-[(Cyclohexyl)amino]propan-2-ol | Rigid cyclic structure | Altered stereochemical selectivity in receptor binding |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
